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Advanced Drug Discovery

Audience: Researchers, Scientists, and Drug Development Professionals From the Desk of the

Senior Application Scientist

Abstract
This guide provides a comprehensive technical overview of 1-Amino-4,4-
difluorocyclohexane-1-carboxylic acid, a non-canonical amino acid of significant interest in

modern medicinal chemistry. We delve into its core physicochemical properties, explore a

robust, field-proven synthetic strategy, and detail its strategic applications as a conformationally

constrained building block. The narrative is grounded in the principles of rational drug design,

emphasizing the strategic impact of geminal difluorination on molecular conformation and

metabolic stability. This document serves as a practical resource for researchers aiming to

leverage this unique scaffold to overcome challenges in peptide and small molecule drug

discovery, such as poor metabolic stability and lack of target selectivity.
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The pursuit of novel therapeutics with enhanced potency, selectivity, and pharmacokinetic

profiles has led medicinal chemists to explore chemical space beyond traditional, flexible

molecules. Peptides, while offering exceptional target specificity, are often hampered by

metabolic instability and poor membrane permeability. A powerful strategy to mitigate these

liabilities is the introduction of conformational constraints into the peptide backbone.[1][2][3] By

reducing the number of accessible low-energy conformations, a constrained amino acid can

pre-organize a ligand into its bioactive conformation, thereby increasing binding affinity and

reducing the entropic penalty upon binding.[1]

1-Amino-4,4-difluorocyclohexane-1-carboxylic acid is a prime exemplar of this design

philosophy. It combines two critical features:

Cyclic Constraint: The cyclohexane ring rigidly restricts the Ramachandran (φ/ψ) space,

acting as a robust scaffold for mimicking or inducing specific secondary structures like β-

turns.[4]

Geminal Difluorination: The introduction of a CF₂ group at the 4-position is a deliberate

strategic choice. Fluorine, being highly electronegative, profoundly influences the molecule's

electronic properties. The gem-difluoro group acts as a non-obvious bioisostere for a

carbonyl group or a methylene group, but with significant advantages.[5][6] It can modulate

pKa, improve metabolic stability by blocking potential sites of oxidation, and enhance binding

affinity through favorable dipole-dipole or hydrogen bond interactions.[5][7]

This compound, therefore, is not merely another amino acid; it is a sophisticated tool for

engineering superior drug candidates.

Physicochemical and Structural Profile
A thorough understanding of a building block's fundamental properties is a prerequisite for its

successful application. The key quantitative data for 1-Amino-4,4-difluorocyclohexane-1-
carboxylic acid are summarized below.
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Property Value Source(s)

Molecular Formula C₇H₁₁F₂NO₂ [8][9]

Molecular Weight 179.17 g/mol [9][10]

CAS Number 1240529-10-5 [8][10]

Physical Form Solid [10]

InChI Key
QKHFDEBCLOAUQX-

UHFFFAOYSA-N
[9][10]

Typical Purity ≥95% [9][10]

Storage Temperature Room Temperature [10]

Structural Insights: The Impact of the CF₂ Group
The gem-difluoro group at the C4 position is distal to the reactive amino and carboxyl

functionalities, meaning it does not directly interfere with standard peptide coupling reactions.

Its primary influence is conformational. The strong C-F bonds and the electronegativity of

fluorine atoms can alter the puckering of the cyclohexane ring, favoring specific chair or boat

conformations. This subtle conformational bias can translate into significant changes in the

spatial orientation of substituents when this amino acid is incorporated into a larger molecule, a

critical factor in optimizing ligand-receptor interactions.[5][11]

Synthesis Strategy: A Plausible, Authoritative-
Grounded Approach
While a specific, peer-reviewed synthesis for 1-Amino-4,4-difluorocyclohexane-1-carboxylic
acid is not readily available in the literature, a robust and logical pathway can be constructed

based on well-established chemical transformations. The most direct approach begins with the

commercially available 4,4-difluorocyclohexanone and employs a modified Strecker or

Bucherer-Bergs synthesis.

The causality for this choice is clear: these methods are proven for the synthesis of α-amino

acids from ketone precursors. The gem-difluoro group is chemically robust and stable to the

reaction conditions employed in these classical methods.
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Proposed Synthetic Workflow

4,4-Difluorocyclohexanone
(Starting Material)

Step 1: Strecker Synthesis
- KCN, NH4Cl

- Forms α-aminonitrile intermediate

Amination &
Cyanation

Step 2: Hydrolysis
- Strong Acid (e.g., HCl)

- Converts nitrile to carboxylic acid

Nitrile
Hydrolysis

1-Amino-4,4-difluorocyclohexane-1-carboxylic acid
(Final Product)

Workup &
Purification

Click to download full resolution via product page

Caption: Proposed synthesis of the title compound via Strecker reaction.

Protocol 3.1: Laboratory-Scale Synthesis via Strecker
Reaction
This protocol is a representative example based on established literature procedures for

analogous compounds. Researchers must conduct their own risk assessments and

optimization.
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Reaction Setup: To a solution of 4,4-difluorocyclohexanone (1.0 eq) in aqueous ammonia or

an alcoholic ammonia solution, add potassium cyanide (1.1 eq) and ammonium chloride (1.1

eq).

Aminonitrile Formation: Stir the reaction mixture at room temperature for 12-24 hours. The

progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-

Mass Spectrometry (LC-MS) to confirm the disappearance of the starting ketone.

Causality: The ketone is converted in situ to an imine, which is then attacked by the

cyanide nucleophile to form the stable α-aminonitrile intermediate.

Hydrolysis: Carefully acidify the reaction mixture with concentrated hydrochloric acid (e.g.,

6M HCl). Heat the mixture to reflux (typically 90-110 °C) for 6-12 hours.

Causality: The harsh acidic conditions are required to hydrolyze the sterically hindered

nitrile group to a carboxylic acid and the amino group to its ammonium salt.

Isolation and Purification: Cool the reaction mixture. The product may precipitate upon

cooling or after neutralization with a base (e.g., NaOH or an ion-exchange resin) to its

isoelectric point. The crude product can be collected by filtration and purified by

recrystallization from a suitable solvent system (e.g., water/ethanol).

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C

NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).

Applications in Medicinal Chemistry and Drug
Design
The primary and most valuable application of this compound is as a specialized building block

for synthesizing peptidomimetics, constrained peptides, and complex small molecules.[12][13]

As a Proline Analogue
With its constrained cyclic structure, it can serve as a non-natural proline mimic. When

incorporated into a peptide sequence, it forces a "kink" or turn in the peptide backbone, which

is instrumental in stabilizing secondary structures like β-hairpins.[4] Unlike proline, the
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quaternary α-carbon prevents epimerization, enhancing the stereochemical integrity of the final

peptide.

Blocking Metabolic Oxidation
The cyclohexane ring can be viewed as an analogue of the side chain of cyclohexylalanine. In

drug candidates, aliphatic rings are often susceptible to metabolic oxidation by cytochrome

P450 enzymes. The gem-difluoro group at the C4 position effectively blocks this metabolic "soft

spot," as the C-F bond is exceptionally strong and resistant to cleavage.[7] This can

significantly increase the half-life and oral bioavailability of a drug candidate.

Modulating Physicochemical Properties
The introduction of fluorine increases the lipophilicity of the local region of the molecule, which

can be tuned to enhance membrane permeability.[5] The electron-withdrawing nature of the

CF₂ group can also subtly modulate the pKa of the nearby amino and carboxylic acid groups,

which can influence solubility and interactions with biological targets.

Experimental Protocols
Trustworthiness in research stems from rigorous validation. The following protocols provide a

framework for the quality control and application of this building block.

Protocol 5.1: Quality Control and Characterization of
Incoming Material

Visual Inspection: Confirm the material is a solid as expected.[10]

Solubility Test: Assess solubility in common laboratory solvents (e.g., water, DMSO,

methanol) to inform downstream reaction and assay conditions.

LC-MS Analysis:

Prepare a 1 mg/mL solution in a suitable solvent (e.g., 50:50 water:acetonitrile).

Inject onto a C18 reverse-phase column.
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Confirm the presence of a major peak corresponding to the expected mass-to-charge ratio

(m/z) for [M+H]⁺ (180.08) and/or [M-H]⁻ (178.07).

Assess purity by integrating the peak area (should be ≥95%).

NMR Spectroscopy:

Dissolve a sample in a suitable deuterated solvent (e.g., D₂O with acid/base adjustment,

or DMSO-d₆).

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.

Confirm that the observed chemical shifts and coupling patterns are consistent with the

structure. The ¹⁹F NMR should show a characteristic signal for the CF₂ group.

Protocol 5.2: Incorporation into a Peptide via Fmoc-
SPPS
This protocol assumes the amino acid has been pre-derivatized with an N-terminal Fmoc

protecting group, which is standard for building blocks used in Solid-Phase Peptide Synthesis

(SPPS).
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SPPS Application Workflow

Resin-Bound Peptide
(Free N-terminus)

Step 1: Fmoc Deprotection
- 20% Piperidine in DMF
- Exposes terminal amine

Step 3: Coupling Reaction
- Add activated AA to resin

- Agitate for 1-2 hours

Step 2: Amino Acid Activation
- Fmoc-AA-OH (4 eq)
- HBTU/HATU (3.9 eq)

- DIPEA (8 eq)

Step 4 (Optional): Capping
- Acetic Anhydride

- Blocks unreacted amines

Step 5: Wash
- DMF, DCM

- Prepares for next cycle

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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